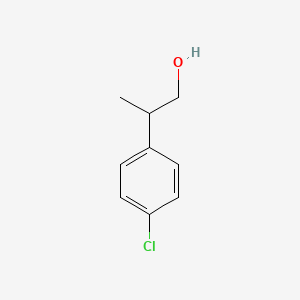

2-(4-Chlorophenyl)-1-propanol

概述

描述

2-(4-Chlorophenyl)-1-propanol is an organic compound characterized by a chlorinated phenyl group attached to a propanol moiety

准备方法

Reduction of 3-(4-Chlorophenyl)propanoic Acid

One well-documented synthetic route to 2-(4-Chlorophenyl)-1-propanol involves the reduction of 3-(4-chlorophenyl)propanoic acid using lithium aluminium hydride (LiAlH4) as the reducing agent. The reaction is typically conducted in tetrahydrofuran (THF) under an inert atmosphere:

- Procedure : The acid is suspended in THF, cooled to 0°C, and LiAlH4 is added slowly. The mixture is then allowed to warm to room temperature and stirred overnight.

- Workup : After completion, the reaction is quenched with a saturated potassium sodium tartrate solution, stirred, filtered, and concentrated to isolate the alcohol.

- Advantages : This method provides high selectivity for the primary alcohol without over-reduction or side reactions.

- Industrial Scale : Automated reactors and continuous flow systems are employed to improve efficiency and yield on a larger scale.

Catalytic Hydrogenation of 3-(4-Chlorophenyl)propanone

An alternative approach involves the catalytic hydrogenation of the corresponding ketone intermediate:

- Catalysts : Palladium on carbon (Pd/C) or platinum catalysts are commonly used.

- Conditions : High pressure hydrogenation at controlled temperature facilitates the reduction of the ketone to the alcohol.

- Industrial Relevance : This method is favored for scalability and operational simplicity.

化学反应分析

Oxidation Reactions

The hydroxyl group (-OH) on the propanol chain is susceptible to oxidation under controlled conditions:

-

Primary Oxidation Products :

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| PCC | 2-(4-Chlorophenyl)propanal | Dichloromethane, room temperature |

| CrO₃/HOAc | 2-(4-Chlorophenyl)propan-1-one | Reflux, 2–4 hours |

Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

-

Chlorine Replacement :

| Reagent | Product | Mechanism |

|---|---|---|

| NH₃/Cu catalyst | 2-(4-Aminophenyl)-1-propanol | Nucleophilic aromatic substitution |

| Thiourea/EtOH | 2-(4-Mercaptophenyl)-1-propanol | NAS with sulfur nucleophile |

Esterification

The hydroxyl group reacts with acylating agents to form esters:

-

Acetylation : Treatment with acetic anhydride in pyridine yields 2-(4-chlorophenyl)propyl acetate .

-

Benzoylation : Benzoyl chloride forms 2-(4-chlorophenyl)propyl benzoate under basic conditions .

| Acylating Agent | Product | Catalyst |

|---|---|---|

| Acetic anhydride | 2-(4-Chlorophenyl)propyl acetate | Pyridine |

| Benzoyl chloride | 2-(4-Chlorophenyl)propyl benzoate | NaOH (aqueous) |

Reduction Reactions

While the hydroxyl group itself is not typically reduced, derivatives like ketones or aldehydes can undergo further reduction:

-

Ketone Reduction : Using sodium borohydride () reduces 2-(4-chlorophenyl)propan-1-one back to the alcohol .

Comparative Reactivity with Analogues

The chlorophenyl group significantly influences reactivity compared to non-chlorinated analogues:

| Compound | Reactivity with NAS | Oxidation Rate |

|---|---|---|

| This compound | High (Cl as leaving group) | Moderate |

| 2-Phenyl-1-propanol | Low (no leaving group) | Slow |

Mechanistic Insights

科学研究应用

Medicinal Chemistry

2-(4-Chlorophenyl)-1-propanol serves as a significant building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for the modification of various pharmacophores, enhancing the therapeutic potential of derived compounds. Notably, it has been explored for its potential antidepressant properties, where it exhibits activity against specific neurotransmitter receptors.

Case Study: Antidepressant Activity

In vivo studies have shown that derivatives of this compound can reduce immobility in forced-swim tests in mice, indicating an antidepressant-like effect. This is linked to its ability to increase levels of dopamine and norepinephrine in the brain.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, allowing chemists to construct more complex molecules. Its reactivity can be harnessed in various synthetic pathways, making it valuable for developing new materials and compounds.

Table 1: Synthetic Routes and Applications

Industrial Applications

In industrial settings, this compound is involved in producing specialty chemicals. Its unique properties make it suitable for creating compounds with specific functionalities required in various applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have highlighted its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the aromatic ring significantly affect its potency and selectivity.

Table 2: Structure-Activity Relationships

| Compound Variant | Activity Description | IC50 (µM) |

|---|---|---|

| This compound | nAChR antagonist | 3.3 |

| 3′-Bromophenyl analog | DA uptake inhibitor | 0.5 |

| 3′-Fluorophenyl analog | NE uptake inhibitor | 0.8 |

作用机制

The mechanism of action of 2-(4-Chlorophenyl)-1-propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the chlorinated phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate enzymatic activity and signal transduction pathways.

相似化合物的比较

2-(4-Bromophenyl)-1-propanol: Similar structure but with a bromine atom instead of chlorine.

2-(4-Fluorophenyl)-1-propanol: Contains a fluorine atom on the phenyl ring.

2-(4-Methylphenyl)-1-propanol: Features a methyl group on the phenyl ring.

Uniqueness: 2-(4-Chlorophenyl)-1-propanol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.

生物活性

2-(4-Chlorophenyl)-1-propanol, with the chemical formula CHClO, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 172.64 g/mol

- CAS Number : 59667-21-9

- Structure : The compound features a chlorophenyl group attached to a propanol moiety, which influences its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological activity, particularly in the following areas:

- Antihistaminic Activity : The compound has been studied as a potential histamine H3 receptor antagonist. In vitro assays demonstrated that it binds effectively to the H3 receptor, suggesting potential applications in treating allergic reactions and other histamine-related conditions .

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness varies depending on the concentration and specific pathogen targeted .

- Cytotoxicity : In cell line studies, the compound has shown cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Toxicological Profile

Toxicological assessments indicate that while this compound has beneficial biological activities, it also presents risks. Animal studies suggest that high doses may lead to toxicity, including liver and kidney damage. The compound's safety profile requires further investigation through comprehensive toxicological studies .

Case Study 1: Antihistaminic Properties

A recent study explored the antihistaminic effects of various compounds, including this compound. The results indicated that this compound exhibited a higher affinity for the H3 receptor compared to other tested substances. This suggests its potential as a therapeutic agent for managing allergic responses .

Case Study 2: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations above 100 µg/mL, supporting its use as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antihistaminic | H3 receptor antagonist | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Table 2: Toxicological Data

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Chlorophenyl)-1-propanol, and how can intermediates be characterized?

- Methodological Answer : A typical approach involves nucleophilic substitution or reduction of ketone precursors. For example, 4-chlorophenyl-containing ketones (e.g., 4-(4-chlorophenyl)cyclohexanone) can be reduced using NaBH₄ or LiAlH₄ to yield secondary alcohols. Intermediates should be characterized via NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm regiochemistry and purity .

Q. How can researchers ensure safe handling and waste disposal of chlorinated intermediates during synthesis?

- Methodological Answer : Chlorinated compounds require strict PPE (gloves, goggles, fume hoods). Waste should be segregated into halogenated solvent containers and treated by licensed facilities to avoid environmental release. Documentation of SDS for intermediates like 4'-Chloro-3'-hydroxypropiophenone is critical for compliance .

Q. What analytical techniques are essential for initial characterization of this compound?

- Methodological Answer : Use RP-HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Complementary techniques include GC-MS for volatility assessment and elemental analysis to verify stoichiometry .

Advanced Research Questions

Q. How can diastereomeric or isomeric impurities be resolved during synthesis?

- Methodological Answer : Isomerization can be achieved using Lewis/Brønsted acids (e.g., AlCl₃ or H₂SO₄) to convert cis-isomers to trans-forms. Selective crystallization in solvents like ethanol or acetone is effective for isolating geometric isomers, as demonstrated in Atovaquone synthesis .

Q. What strategies are recommended for structural elucidation of crystalline derivatives?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example, 2-(4-chlorophenyl)-1-phenylethanone derivatives were resolved using Mo-Kα radiation (λ = 0.71073 Å), with refinement software like SHELXL for bond-length/angle analysis .

Q. How can impurity profiles be systematically analyzed in pharmaceutical intermediates containing 4-chlorophenyl groups?

- Methodological Answer : Employ LC-MS/MS to detect trace impurities (e.g., fenofibric acid derivatives). Reference standards like (4-Chlorophenyl)(4-hydroxyphenyl)methanone (CAS 42019-78-3) are critical for calibration and quantification .

Q. What metabolic characterization methods are applicable for chlorophenyl-containing compounds?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with in vitro hepatic microsomal assays can identify phase I/II metabolites. Stable isotope labeling (e.g., ¹³C) aids in tracking metabolic pathways, as shown in psychoactive substance studies .

Q. How can residual solvents/byproducts be minimized in large-scale synthesis?

- Methodological Answer : Optimize reaction parameters (temperature, catalyst loading) via DoE (Design of Experiments). For example, atom-economical routes using recyclable catalysts (e.g., BiCl₃) reduce byproducts, as seen in naphthoquinone syntheses .

Q. Methodological Tables

Table 1. Key Analytical Parameters for this compound

Table 2. Common Impurities in Chlorophenyl Derivatives

| Impurity Name | CAS Number | Detection Method | Reference |

|---|---|---|---|

| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | 42019-78-3 | LC-MS/MS | |

| Fenofibric Acid | 42017-89-0 | HPLC-UV (254 nm) |

属性

IUPAC Name |

2-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHWBOQMDQIEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343054 | |

| Record name | 2-(4-Chlorophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59667-21-9 | |

| Record name | 4-Chloro-β-methylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59667-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。